molecular formula C9H12BrN B1282138 1-(3-Bromophenyl)-1-methylethylamine CAS No. 74702-93-5

1-(3-Bromophenyl)-1-methylethylamine

Cat. No. B1282138
CAS RN: 74702-93-5
M. Wt: 214.1 g/mol
InChI Key: WXAFGTXOIBNLNB-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1-methylethylamine, also known as 1-Bromo-3-phenyl-propylamine, is an organic compound with the chemical formula C9H13BrN. It is an alkyl amine and is used as a reagent in synthetic organic chemistry. It is a colorless liquid that is soluble in water, methanol, ethanol, and other organic solvents. It is a versatile reagent for the synthesis of organic compounds, including pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Synthesis and Molecular Structure

  • Complex Synthesis : Compounds related to 1-(3-Bromophenyl)-1-methylethylamine have been utilized in the synthesis of complex molecules, such as phenylmercury(II) complexes, demonstrating diverse coordination environments and semiconducting properties (Rajput et al., 2015). These complexes exhibit metal-perturbed ligand-centered luminescence, highlighting their potential in optoelectronic applications.
  • Crystal Structure Analysis : The crystal structure of compounds like metobromuron, which shares a bromophenyl group with this compound, has been studied to understand the molecular interactions and arrangements, providing insights into the design of materials with specific properties (Kang et al., 2015).

Materials Science and Nonlinear Optics

  • Optical Nonlinearity and Device Fabrication : The vibrational spectroscopic characterization and computational studies of chalcone derivatives, which include bromophenyl groups, have revealed their potential applications in nonlinear optical (NLO) devices (Singh et al., 2019). These studies focus on the material's structure-property relationships, crucial for designing NLO materials for future technologies.

Herbicide Development

  • Agricultural Applications : Research into compounds like N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine has shown their efficacy as herbicides, offering new solutions for weed control in agricultural settings (Wu et al., 2006). Such studies contribute to the development of more effective and selective agrochemicals.

properties

IUPAC Name

2-(3-bromophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAFGTXOIBNLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515553
Record name 2-(3-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74702-93-5
Record name 2-(3-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of N-[1-(3-bromo-phenyl)-1-methyl-ethyl]-2-chloro-acetamide (1.0 g, 3.5 mmol), thiourea (0.32 g, 4.2 mmol), acetic acid (1.5 mL) in ethanol (7 mL) was heated to reflux for 10 h and brought to room temperature. Water was added to the mixture until a precipitate was formed which was filtered. The filtrate was made basic pH 7-8 with 15% NaOH. The product was extracted with ethyl acetate and concentrated to afford a yellow solid. M+1=214.
Quantity
1 g
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reactant
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0.32 g
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reactant
Reaction Step One
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1.5 mL
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reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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